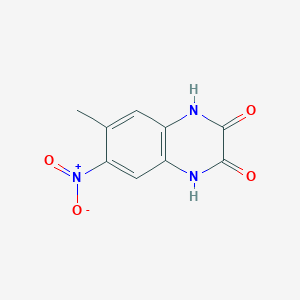
6-Methyl-7-nitroquinoxaline-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-7-nitroquinoxaline-2,3-diol (MNQX) is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is widely used in scientific research as a tool to investigate the role of AMPA receptors in synaptic transmission and plasticity.
Applications De Recherche Scientifique
Antioxidant Activity and Environmental Impact
Research highlights the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds structurally related to "6-Methyl-7-nitroquinoxaline-2,3-diol". These SPAs have been detected in various environmental matrices and human samples, indicating their widespread use and potential for bioaccumulation. Studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic, emphasizing the need for novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Analytical Methods for Antioxidant Determination
The review on analytical methods used in determining antioxidant activity elaborates on various tests, such as ORAC, HORAC, TRAP, and TOSC, which are crucial for assessing the antioxidant capacity of complex samples, including those containing "6-Methyl-7-nitroquinoxaline-2,3-diol" or similar compounds. These methods rely on spectrophotometry to assess the kinetics or equilibrium states of antioxidant reactions (Munteanu & Apetrei, 2021).
Environmental and Toxicological Concerns
Paraquat poisonings and their mechanisms of lung toxicity are discussed, providing insight into the toxicological effects of certain chemical compounds on the lung and their potential treatment. This research can inform the understanding of related compounds' impacts on human health and environmental safety (Dinis-Oliveira et al., 2008).
Advanced Oxidation Processes
The review on the degradation of acetaminophen by advanced oxidation processes sheds light on the mechanisms, by-products, and biotoxicity of degradation pathways. This knowledge is applicable to understanding how similar compounds, including "6-Methyl-7-nitroquinoxaline-2,3-diol", might be treated or transformed in environmental settings, thereby mitigating their impact (Qutob et al., 2022).
Biologically Produced Diols
The downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol reviews the separation methods for these diols from fermentation broth, highlighting the economic and efficiency challenges. This research is relevant for understanding the industrial and biotechnological applications of "6-Methyl-7-nitroquinoxaline-2,3-diol" and similar compounds in producing valuable biochemicals (Xiu & Zeng, 2008).
Propriétés
IUPAC Name |
6-methyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-4-2-5-6(3-7(4)12(15)16)11-9(14)8(13)10-5/h2-3H,1H3,(H,10,13)(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQQHQFADBYHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7-nitroquinoxaline-2,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

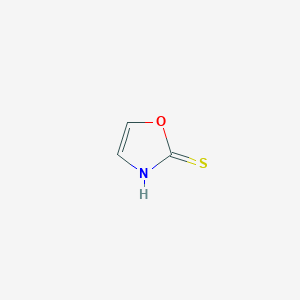
![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)
![N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2398004.png)
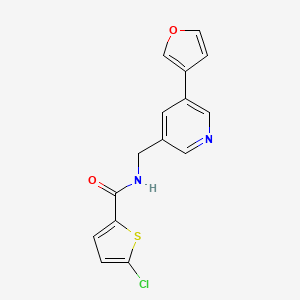
![3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2398007.png)

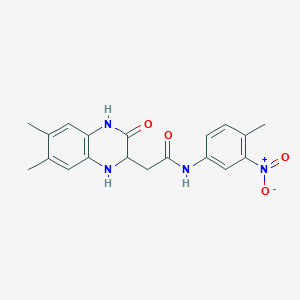

![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)
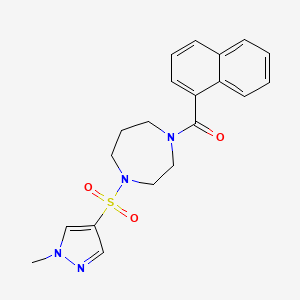

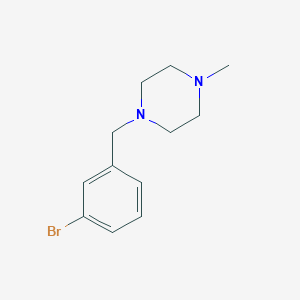
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)